molecular formula C10H7ClO3S B180200 7-Chloronaphthalene-2-sulfonic acid CAS No. 102878-15-9

7-Chloronaphthalene-2-sulfonic acid

Cat. No. B180200
Key on ui cas rn: 102878-15-9
M. Wt: 242.68 g/mol
InChI Key: DLFQBQBIFQCKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346795B2

Procedure details

A solution of sodium 7-aminonaphthalene-2-sulfonate (Pfaltz and Bauer, 1.00 g, 4.08 mmol) in water (6.0 mL) and conc. HCl (6.0 mL) was cooled to 0° C. A premixed solution of NaNO2 (295 mg, 4.28 mmol) in water (3.0 mL) was added slowly, maintaining the temperature close to 0° C. The resulting reaction mixture was stirred at room temperature for 30 min. A solution of CuCl (807 mg, 8.16 mmol) in water (1.0 mL) and conc. HCl (4.0 mL) was then added dropwise over 30 min, maintaining the temperature close to 0° C. The reaction mixture was stirred at room temperature for 2 h, then concentrated in vacuo and dissolved in a small amount of water. The solids were filtered off and retained. The filtrate was concentrated in vacuo, purified by preparative HPLC and combined with the filtered solids to give the title compound (843 mg, 85%) as a dark grey solid. MS(ESI−) m/z 241.2 (M−H)−.
Name
sodium 7-aminonaphthalene-2-sulfonate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
295 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
CuCl
Quantity
807 mg
Type
catalyst
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([S:12]([O-:15])(=[O:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1.[Na+].N([O-])=O.[Na+].[ClH:21]>O.Cl[Cu]>[Cl:21][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
sodium 7-aminonaphthalene-2-sulfonate
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
295 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
CuCl
Quantity
807 mg
Type
catalyst
Smiles
Cl[Cu]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature
CUSTOM
Type
CUSTOM
Details
close to 0° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature
CUSTOM
Type
CUSTOM
Details
close to 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a small amount of water
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 843 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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